molecular formula C₂₃H₁₈Cl₃N₅O₂ B1140643 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride CAS No. 28249-90-3

9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride

Cat. No. B1140643
CAS RN: 28249-90-3
M. Wt: 502.78
InChI Key:
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Description

Synthesis Analysis

The synthesis of phenoxazine derivatives, including compounds similar to 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride, involves complex reactions starting from basic aromatic compounds or intermediates. For example, novel phenoxazine and oxazine derivatives have been synthesized from 2-(2′,4′-dihydroxyphenyl)benzimidazole intermediates, displaying good fluorescence quantum yield and thermal stability up to 300°C (Patil et al., 2015). These methodologies highlight the potential routes for synthesizing complex phenoxazine chlorides.

Molecular Structure Analysis

The molecular structure of phenoxazine derivatives is characterized by detailed spectroscopic and crystallographic analyses. For instance, fluorescent benzo[α]phenoxazines have been synthesized, with their molecular structures, including crystal network and charge distribution, studied through density functional theory and X-ray crystallography, providing insights into their electrostatic potential and molecular electrostatic potential (Chadar et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving phenoxazine derivatives can lead to various functionalized compounds. For example, the reaction of benzo[a]phenoxazin-9-one with ethylenimine results in 11-ethyleneamino derivatives, indicating the reactivity of the phenoxazine nucleus towards nucleophiles (Afanas'eva, 1970).

Physical Properties Analysis

The physical properties of phenoxazine derivatives are significantly influenced by their structural features. Vacuum-deposited thin films of related compounds have been studied for their physicochemical properties, showing good light-sensitive and masking properties suitable for submicron patterning under UV exposure (Ignasheva et al., 1994).

Scientific Research Applications

Ionophore-Based pH Electrodes

9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine derivatives have been used in the construction of H+-selective membrane electrodes. These electrodes, embedded in a high molecular weight poly(vinyl chloride) matrix, exhibited near-Nernstian responses over specific pH ranges. This makes them valuable for precise pH measurements in various scientific contexts (Coșofreț, Nahir, Lindner, & Buck, 1992).

Photophysical Properties in Thin Films

Studies have examined the physicochemical properties of vacuum-deposited thin films of 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine derivatives. These films exhibit notable light-sensitive and masking properties, making them suitable for submicron patterning under UV exposure (Ignasheva, Gudimenko, Agabekov, & Ivko, 1994).

Antifungal Activity

Benzo[a]phenoxazinium chlorides, including 9-Diethylamino variants, have demonstrated potential as antifungal agents. Their activity against yeast like Saccharomyces cerevisiae was influenced by the length of aliphatic chains in the molecular structure. Certain derivatives showed high minimum inhibitory concentration (MIC) activity (Leitão et al., 2016).

Molecular Dynamics Simulations

This compound, commonly known as Nile Red, has been a subject of molecular dynamics simulations to understand its behavior in lipid bilayers. Such studies are crucial for interpreting fluorescent data in biological systems, particularly concerning the lipid microenvironment (Singh & Tieleman, 2013).

Optodes for Protamine Determination

Optodes, prepared using 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine, have been developed for the determination of protamine. These optodes exhibit sensitive absorbance changes in response to varying protamine concentrations, useful in biotechnological and medical research (Kim et al., 2001).

Antibacterial Activity

Compounds containing this molecule have shown antibacterial properties. They have been tested against various bacteria, such as Escherichia coli and Staphylococcus aureus, demonstrating their potential in antimicrobial research (Patil et al., 2015).

Micellisation Probes

9-Diethylamino derivatives of benzo[a]phenoxazinium chlorides have been synthesized as fluorescent probes for detecting the micellisation process. Their ability to absorb and emit at longer wavelengths makes them valuable in studies of micellar media (Alves et al., 2009).

Hydrophobic Properties Study

As Nile Red, this compound has been used as a fluorescent probe to study the hydrophobic properties of proteins associated with detergents, contributing significantly to our understanding of protein-detergent interactions (Daban, Samsó, & Bartolomé, 1991).

Fluorescent Probe for Lipid Determination

Nile Red has also been employed as a vital stain for flow cytometric sorting of microalgal populations based on lipid content. This application is important in fields like biofuel research and microbiology (Cooksey, Guckert, Williams, & Callis, 1987).

Anionic Surfactant Monitoring

Optodes using this compound have been developed to monitor anionic surfactants, demonstrating the versatility of 9-Diethylamino derivatives in environmental monitoring and analytical chemistry (Chan, Lee, & Lu, 1998).

Future Directions

The future of phenoxazines looks promising with their widespread applications in the fields of organoelectronics, photophysics, material sciences, and biological sciences . The development of new phenoxazines with improved properties is an active area of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride involves the reaction of 9H-benzo[a]phenoxazine with 4,6-dichloro-s-triazine followed by N-ethylation with diethylamine and subsequent conversion to the chloride salt.", "Starting Materials": [ "9H-benzo[a]phenoxazine", "4,6-dichloro-s-triazine", "diethylamine", "hydrochloric acid", "sodium hydroxide", "acetonitrile", "water" ], "Reaction": [ "9H-benzo[a]phenoxazine is reacted with 4,6-dichloro-s-triazine in acetonitrile at elevated temperature to form 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine", "The resulting product is then treated with diethylamine in acetonitrile under reflux conditions to N-ethylate the secondary amine group", "The reaction mixture is then quenched with hydrochloric acid and the resulting solid is filtered and washed with water", "The crude product is then dissolved in acetonitrile and treated with sodium hydroxide to form the chloride salt of the desired compound" ] }

CAS RN

28249-90-3

Product Name

9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride

Molecular Formula

C₂₃H₁₈Cl₃N₅O₂

Molecular Weight

502.78

synonyms

[5-(4,6-Dichloro-s-triazin-2-yl)-9H-benzo[a]phenoxazin-9-ylidene]diethyl-ammonium Chloride; 

Origin of Product

United States

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